2,3-Dimethylquinoxaline-5-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,3-dimethylquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-7-8(2)13-11-9(6-14)4-3-5-10(11)12-7/h3-6H,1-2H3 |
InChI Key |
ARZGTKCMSVJVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2N=C1C)C=O |
Origin of Product |
United States |
Advanced Spectroscopic and Diffractional Characterization of 2,3 Dimethylquinoxaline 5 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2,3-Dimethylquinoxaline-5-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques would be employed for a complete structural assignment.
A detailed analysis of the ¹H NMR spectrum would reveal the chemical environment of the protons. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons on the quinoxaline (B1680401) ring system would exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing nature of the carbaldehyde group and the electron-donating effect of the methyl groups. The two methyl groups at the C2 and C3 positions would likely appear as sharp singlets in the upfield region of the spectrum.
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of δ 190-200 ppm. The quaternary carbons of the quinoxaline ring would also have distinct chemical shifts, with those bearing the methyl groups appearing at a different frequency compared to the others. The carbons of the methyl groups themselves would resonate in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic CH | 9.5 - 10.5 (s) | 190 - 200 |
| Quinoxaline CH | 7.5 - 8.5 (m) | 125 - 140 |
| C-CH₃ | 2.5 - 3.0 (s) | 20 - 25 |
| Quinoxaline C | - | 140 - 155 |
Note: The predicted chemical shifts are based on the analysis of similar quinoxaline and benzaldehyde (B42025) derivatives. Actual experimental values may vary.
Isotope Effects in Spectroscopic Analysis
Isotope labeling studies, particularly with deuterium (B1214612) (²H), could provide further insights into the structure and bonding within this compound. Substitution of a proton with a deuterium atom can lead to small but measurable changes in the chemical shifts of neighboring nuclei, known as isotope effects. These effects can be used to confirm assignments and to probe subtle electronic and steric interactions within the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Identification of Characteristic Functional Group Modes
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups would appear just below 3000 cm⁻¹. The C=N stretching vibrations of the quinoxaline ring are expected in the 1620-1500 cm⁻¹ region. The C-H bending vibrations and other fingerprint region absorptions would provide further confirmation of the molecular structure.
Raman spectroscopy would provide complementary information. The symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum. The C=O stretching vibration would also be observable, although its intensity can vary.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aldehyde | C=O stretch | 1690 - 1715 (strong) | 1690 - 1715 (variable) |
| Aromatic | C-H stretch | > 3000 (medium) | > 3000 (strong) |
| Methyl | C-H stretch | < 3000 (medium) | < 3000 (strong) |
| Quinoxaline | C=N stretch | 1620 - 1500 (medium) | 1620 - 1500 (medium) |
| Aromatic | C=C stretch | 1600 - 1450 (variable) | 1600 - 1450 (strong) |
Note: The predicted frequencies are based on typical ranges for these functional groups.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.
Analysis of Electronic Transitions
The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The quinoxaline core is a known chromophore, and the presence of the methyl and carbaldehyde substituents will influence the energies of these transitions. The π→π* transitions, typically of high intensity, are expected in the UV region, while the lower intensity n→π* transition, arising from the non-bonding electrons on the nitrogen atoms and the carbonyl oxygen, would likely appear at longer wavelengths, possibly extending into the visible region.
Quinoxaline derivatives are often fluorescent, and it is anticipated that this compound would also exhibit fluorescence upon excitation at an appropriate wavelength. The fluorescence emission spectrum would provide information about the energy of the first excited singlet state. The Stokes shift, which is the difference in energy between the absorption and emission maxima, would offer insights into the structural relaxation of the molecule in the excited state.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of compounds. In the analysis of this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers insights into its structural features through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₀N₂O), HRMS can distinguish its molecular formula from other isomers with the same nominal mass.
The fragmentation of quinoxaline derivatives in mass spectrometry is influenced by the nature and position of their substituents. lookchem.com The fragmentation pattern for this compound is expected to follow established rules for both the quinoxaline core and the aldehyde functional group. lookchem.comlibretexts.org The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through several key pathways:
Loss of a Hydrogen Radical: Aldehydes commonly exhibit a fragment corresponding to the loss of a hydrogen atom from the carbonyl group, resulting in a prominent [M-1]⁺ peak. libretexts.orgdocbrown.info
Loss of the Aldehyde Group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the expulsion of the formyl radical (CHO), producing an [M-29]⁺ ion. libretexts.org
Quinoxaline Ring Fragmentation: The quinoxaline ring itself can undergo fragmentation, typically involving the loss of hydrogen cyanide (HCN) from the pyrazine (B50134) ring, a characteristic fragmentation for nitrogen-containing heterocyclic compounds.
The expected fragmentation data, based on the principles of mass spectrometry for aldehydes and quinoxaline derivatives, are summarized below.
Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound
| m/z (calculated) | Ion Formula | Description |
|---|---|---|
| 186.0793 | [C₁₁H₁₀N₂O]⁺ | Molecular Ion [M]⁺ |
| 185.0715 | [C₁₁H₉N₂O]⁺ | Loss of a hydrogen radical (-H) from the aldehyde group; [M-1]⁺ |
| 157.0817 | [C₁₀H₉N₂]⁺ | Loss of the formyl radical (-CHO); [M-29]⁺ |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Crystalline Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The arrangement of molecules in a crystal, known as crystalline packing, is governed by various non-covalent intermolecular interactions. For quinoxaline derivatives, these interactions typically include π-stacking between the aromatic rings and weaker C-H···N or C-H···O hydrogen bonds. researchgate.netnih.gov
For this compound, a Hirshfeld analysis would be expected to reveal the following key interactions:
H···H Contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the periphery of the molecule.
C···H/H···C Contacts: These interactions are indicative of C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the quinoxaline ring system.
N···H/H···N Contacts: These represent weak C-H···N hydrogen bonds, a common feature in nitrogen-containing heterocycles. nih.gov
O···H/H···O Contacts: The presence of the carbaldehyde group's oxygen atom allows for the formation of C-H···O hydrogen bonds, which would contribute significantly to the crystal packing.
C···C Contacts: These contacts are characteristic of π-π stacking interactions between the planar quinoxaline rings of adjacent molecules. nih.govresearchgate.net
The relative contributions of these interactions can be quantified using 2D fingerprint plots derived from the Hirshfeld surface.
Table 2: Predicted Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis for this compound
| Interaction Type | Description | Predicted Contribution (%) |
|---|---|---|
| H···H | van der Waals contacts between hydrogen atoms | 40 - 50% |
| C···H / H···C | C-H···π interactions | 20 - 30% |
| N···H / H···N | Weak C-H···N hydrogen bonds | 10 - 15% |
| O···H / H···O | Weak C-H···O hydrogen bonds | 5 - 10% |
| C···C | π-π stacking interactions | 3 - 7% |
This quantitative analysis helps in understanding the forces that direct the self-assembly of the molecules into a stable crystalline structure. The specific arrangement, such as a herringbone or layered motif, would be determined by the balance of these diverse intermolecular forces. researchgate.net
Chemical Reactivity and Synthetic Transformations of 2,3 Dimethylquinoxaline 5 Carbaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is a key functional handle for a variety of synthetic transformations, including nucleophilic additions, condensations, and redox reactions.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by carbon-based nucleophiles, such as Grignard reagents and Wittig reagents, leading to the formation of new carbon-carbon bonds.
Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that react with aldehydes to form secondary alcohols upon acidic workup. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon of 2,3-Dimethylquinoxaline-5-carbaldehyde. masterorganicchemistry.com This transformation is a fundamental method for introducing a wide range of substituents at the position of the original aldehyde.
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. libretexts.orgwikipedia.orglumenlearning.com The reaction employs a phosphonium ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate then collapses to yield an alkene and the highly stable triphenylphosphine oxide, which drives the reaction to completion. lumenlearning.com The stereochemical outcome of the reaction, yielding either the E- or Z-alkene, is influenced by the nature of the ylide used. libretexts.orgorganic-chemistry.org
| Reaction Type | Reagent | Product Type | General Scheme |
|---|---|---|---|
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol | Quinoxaline-CHO + R-MgX → Quinoxaline-CH(R)OMgX → Quinoxaline-CH(R)OH |
| Wittig Reaction | Ph₃P=CHR | Alkene | Quinoxaline-CHO + Ph₃P=CHR → Quinoxaline-CH=CHR + Ph₃P=O |
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. teikyomedicaljournal.com These reactions typically proceed via a carbinolamine intermediate, which then dehydrates to form the final product. teikyomedicaljournal.comresearchgate.net
Schiff Base Formation: The reaction with primary amines (R-NH₂) yields imines, commonly known as Schiff bases. researchgate.netnih.gov These compounds are versatile intermediates in organic synthesis and have been studied for their biological activities. nih.gov The formation of a Schiff base from an aldehyde is a reversible reaction often catalyzed by acid or base. teikyomedicaljournal.com
Hydrazone Formation: Aldehydes react with hydrazine (H₂NNH₂) and its derivatives (e.g., phenylhydrazine) to form hydrazones. libretexts.orgnih.gov This reaction is analogous to imine formation. libretexts.org The resulting hydrazones can be stable compounds or can serve as intermediates for further transformations, such as in the Wolff-Kishner reduction. libretexts.org
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) | Quinoxaline-CHO + R-NH₂ → Quinoxaline-CH=N-R + H₂O |
| Hydrazine (H₂NNH₂) | Hydrazone | Quinoxaline-CHO + H₂NNH₂ → Quinoxaline-CH=NNH₂ + H₂O |
| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | Quinoxaline-CHO + H₂NNHCONH₂ → Quinoxaline-CH=NNHCONH₂ + H₂O |
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde group of this compound can be oxidized to the corresponding 2,3-dimethylquinoxaline-5-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent or selenium dioxide. The oxidation of a related compound, 2,3-dimethylquinoxaline (B146804), with selenium dioxide has been shown to yield 3-methylquinoxaline-2-carbaldehyde, indicating the reactivity of methyl groups can sometimes compete, but direct oxidation of the aldehyde is a standard transformation. semanticscholar.org
Reduction: The reduction of the aldehyde group yields the primary alcohol, (2,3-dimethylquinoxalin-5-yl)methanol. This can be achieved using various reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose. Catalytic hydrogenation is another effective method for the reduction of aldehydes to alcohols.
Electrophilic and Nucleophilic Substitution on the Quinoxaline (B1680401) Core
The quinoxaline ring is an electron-deficient heteroaromatic system, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic aromatic substitution (SNAr). nih.govrsc.org
The positions on the benzenoid ring of the quinoxaline core (positions 5, 6, 7, and 8) are the typical sites for electrophilic substitution, whereas the pyrazine (B50134) ring (positions 2 and 3) is more susceptible to nucleophilic attack. However, in this compound, positions 2 and 3 are already substituted.
Nucleophilic aromatic substitution of hydrogen (VNS) can occur on the quinoxaline ring, particularly when activated by N-oxidation. rsc.org For substituted quinoxalines, nucleophilic attack often occurs at positions that are activated by the substituents. nih.govnih.gov In the case of 2,3-dichloroquinoxaline precursors, nucleophilic substitution consistently occurs at the 4-position (equivalent to the 5 or 8 position in the standard numbering of the parent quinoxaline). nih.gov The presence of the aldehyde group, an electron-withdrawing group, at position 5 would further deactivate the benzenoid ring towards electrophilic attack and potentially activate it for nucleophilic attack, although steric hindrance from the adjacent methyl group at position 3 could be a factor.
The reactivity of the quinoxaline core is significantly influenced by the electronic properties of its substituents. nih.govnih.gov
Methyl Groups (at C2 and C3): The two methyl groups are electron-donating by induction and hyperconjugation. They increase the electron density of the pyrazine ring, making it less susceptible to nucleophilic attack compared to an unsubstituted quinoxaline.
Aldehyde Group (at C5): The carbaldehyde group is a meta-directing, deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature (both by induction and resonance). This deactivates the benzene (B151609) ring towards electrophiles, making substitution reactions on this part of the molecule challenging. Conversely, its electron-withdrawing character can make the ring more susceptible to nucleophilic aromatic substitution. nih.gov
The combined electronic effects of the electron-donating methyl groups and the electron-withdrawing aldehyde group create a complex reactivity profile. Nucleophilic substitution on monosubstituted quinoxalines has shown that both steric and electronic properties of the substituents play a crucial role in determining the outcome of the reaction. nih.govnih.gov For instance, bulky substituents can sterically hinder the approach of nucleophiles. nih.gov
Metal-Catalyzed Transformations and Cross-Coupling Reactions Involving the Chemical Compound
There is a notable lack of specific studies detailing the direct participation of this compound in metal-catalyzed or cross-coupling reactions. The scientific literature provides insight into its synthesis, which starts from a halogenated precursor, 5-bromo-2,3-dimethylquinoxaline. This precursor is amenable to metal-catalyzed reactions.
The synthesis of this compound is achieved through a lithium-halogen exchange followed by formylation. Specifically, 5-bromo-2,3-dimethylquinoxaline is treated with n-butyllithium at low temperatures (-78 ºC) in tetrahydrofuran (THF), followed by the addition of N,N-dimethylformamide (DMF) to introduce the aldehyde group. escholarship.orgescholarship.org
While this synthesis itself is not a cross-coupling reaction, the precursor, 5-bromo-2,3-dimethylquinoxaline, is a suitable substrate for various palladium-catalyzed cross-coupling reactions. For instance, literature suggests that aryl bromides of this nature can readily undergo reactions like Suzuki coupling to form new carbon-carbon bonds. escholarship.org However, specific examples of such reactions being carried out on the 5-bromo-2,3-dimethylquinoxaline precursor, or subsequent cross-coupling reactions involving the resulting aldehyde, are not detailed in the available literature.
Due to the absence of specific research data, a data table detailing metal-catalyzed transformations of this compound cannot be generated.
Derivatization Strategies for Analytical and Material Applications
There is no available research in the scientific literature describing the derivatization of this compound specifically for analytical or material applications. The primary documented use of this compound is as a synthetic intermediate in the development of covalent inhibitors for biological targets, such as the main protease (Mpro) of coronaviruses. escholarship.org This application, while involving derivatization of the aldehyde, falls under pharmaceutical development rather than analytical or material science.
The aldehyde functionality of this compound makes it a versatile handle for various chemical transformations. In principle, it can undergo a wide range of reactions typical of aromatic aldehydes, including:
Condensation reactions: With amines to form Schiff bases, or with active methylene (B1212753) compounds in Knoevenagel or Claisen-Schmidt condensations.
Oxidation: To the corresponding carboxylic acid.
Reduction: To the corresponding alcohol.
Wittig reaction: To form alkenes.
These potential derivatizations could theoretically be used to create novel dyes, polymers, sensors, or analytical reagents. However, the scientific literature has not yet reported the exploration of these pathways for this compound in the context of material or analytical science. Consequently, no data table of derivatization strategies for these specific applications can be provided.
Theoretical and Computational Investigations of 2,3 Dimethylquinoxaline 5 Carbaldehyde
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational methodology used to investigate the electronic structure of many-body systems. For 2,3-Dimethylquinoxaline-5-carbaldehyde, DFT calculations are instrumental in elucidating its fundamental chemical characteristics. While specific studies on this exact molecule are not extensively detailed in publicly available literature, data from closely related analogs, such as 2,3-diphenylquinoxaline-6-carbaldehyde (DPQC), provide valuable comparative insights. Theoretical calculations for these compounds are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure accuracy. researchgate.net
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For quinoxaline (B1680401) derivatives, DFT calculations can predict key structural parameters, including bond lengths and angles. For instance, in the analogous 2,3-diphenylquinoxaline-6-carbaldehyde, the geometry has been optimized to understand its stable conformation. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for a Quinoxaline Carbaldehyde Analog (DPQC) researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| Bond Lengths | |
| C=O | 1.215 |
| C-C (aldehyde) | 1.472 |
| N1-C2 | 1.309 |
| C2-C3 | 1.467 |
| Bond Angles | |
| O-C-H (aldehyde) | 120.5 |
| N1-C9-C4 | 120.1 |
| C2-N1-C9 | 117.3 |
Note: The data in the table is for 2,3-diphenylquinoxaline-6-carbaldehyde (DPQC), a structurally similar compound, and is provided for illustrative purposes. researchgate.net
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. fiveable.menih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoxaline derivatives, DFT calculations are used to determine these energy levels and predict their chemical behavior. researchgate.netresearchgate.net
Table 2: Key Quantum Chemical Descriptors Based on FMO Theory
| Parameter | Formula | Description |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. dtic.mil The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.
For a molecule like this compound, an MEP map would likely show a significant negative potential (red) around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the carbaldehyde group, highlighting these as primary sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such maps are invaluable for predicting how the molecule will interact with other reagents, receptors, or solvents. mdpi.comresearchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility and dynamic behavior of a molecule, which is not captured by static quantum chemical calculations.
Conformational Analysis and Dynamic Behavior
Conformational analysis through MD simulations would explore the different spatial arrangements (conformers) of this compound and the energy barriers between them. A key focus would be the rotational freedom of the carbaldehyde group relative to the quinoxaline ring system. By simulating the molecule's movement over time in different environments (e.g., in a vacuum or in a solvent), researchers can identify the most stable conformers and understand how the molecule's shape fluctuates under thermal motion. This information is crucial for understanding its interaction with biological targets, as the molecule may adopt a specific conformation to bind effectively.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. QSPR models are mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to a specific property, such as boiling point, solubility, or reactivity.
For this compound, a QSPR study would involve calculating a wide range of molecular descriptors, including topological, electronic, and geometric parameters. These descriptors would then be used to build a statistical model that predicts a particular property. While specific QSPR studies on this compound are not prominent, the methodology is widely applied in chemical and pharmaceutical research to predict the properties of new or untested compounds, thereby accelerating the design and discovery process by prioritizing molecules with desired characteristics.
Spectroscopic Data Prediction and Validation
A comprehensive understanding of the spectroscopic properties of a molecule is crucial for its identification, characterization, and the elucidation of its electronic structure. In the realm of computational chemistry, theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and validating experimental spectroscopic data. However, a thorough review of the scientific literature reveals a notable absence of specific theoretical and computational investigations focused solely on this compound.
While computational studies have been performed on various other quinoxaline derivatives to predict their spectroscopic characteristics, such as FT-IR, NMR, and UV-Vis spectra, direct computational analysis of this compound is not available in the reviewed literature. These studies on related compounds employ methodologies like DFT and Time-Dependent DFT (TD-DFT) to correlate theoretical predictions with experimental findings, offering insights into molecular geometry, vibrational modes, electronic transitions, and chemical shifts.
The general approach in such investigations involves optimizing the molecular geometry of the compound and then calculating various spectroscopic parameters. For instance, vibrational frequencies are computed and often scaled to improve agreement with experimental FT-IR and Raman spectra. Similarly, NMR chemical shifts (¹H and ¹³C) are calculated and compared with experimental data, providing a detailed assignment of the observed signals. Electronic properties, such as UV-Vis absorption maxima, are typically predicted using TD-DFT calculations.
The validation of these theoretical predictions is achieved by comparing the calculated data with experimentally obtained spectra. A high degree of correlation between the predicted and experimental data lends confidence to the computational model and allows for a more detailed interpretation of the spectroscopic features.
Given the lack of specific studies on this compound, the following data tables remain unpopulated. The generation of accurate theoretical spectroscopic data would necessitate dedicated computational research on this specific molecule.
Table 1: Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Table 2: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Table 3: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Table 4: Predicted and Experimental UV-Vis Absorption Maxima (nm)
| Transition | Predicted λmax (nm) | Experimental λmax (nm) |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Future computational studies on this compound would be invaluable in populating these tables and providing a deeper understanding of its spectroscopic and electronic properties. Such research would contribute significantly to the broader knowledge base of quinoxaline chemistry.
Applications of 2,3 Dimethylquinoxaline 5 Carbaldehyde in Advanced Materials and Chemical Synthesis
Role as a Key Synthon in Organic Synthesis
2,3-Dimethylquinoxaline-5-carbaldehyde serves as a pivotal building block in organic synthesis, offering a gateway to a diverse range of complex molecules. The presence of the aldehyde functional group allows for a variety of chemical transformations, making it a valuable precursor for creating intricate molecular frameworks.
Precursor to Complex Heterocyclic Architectures
The aldehyde functionality of this compound is a reactive handle for the construction of more complex heterocyclic systems. Through condensation reactions with various nucleophiles, it can be elaborated into fused ring systems and other intricate molecular architectures. For instance, the reaction of quinoxaline (B1680401) aldehydes with amines can lead to the formation of Schiff bases, which are themselves versatile intermediates for the synthesis of other heterocyclic compounds. tsijournals.comijfans.orggsconlinepress.com While specific examples detailing the cyclization reactions of this compound are not extensively documented in readily available literature, the known reactivity of aldehydes in reactions like the Knoevenagel condensation suggests its potential in synthesizing a variety of fused quinoxaline derivatives. researchgate.net The general synthetic utility of quinoxaline derivatives as intermediates for novel heterocyclic scaffolds is a well-established area of research. researchgate.netmtieat.org
Building Block for Polymer and Supramolecular Chemistry
The bifunctional nature of this compound, possessing both the quinoxaline core and a reactive aldehyde group, makes it an attractive monomer for the synthesis of novel polymers. The aldehyde group can participate in polymerization reactions, such as condensation polymerization with suitable co-monomers, to introduce the quinoxaline moiety into the polymer backbone. tue.nlnih.govtaylorfrancis.com Such polymers are of interest for their potential electronic and optical properties.
In the realm of supramolecular chemistry, the quinoxaline unit can engage in host-guest interactions, and the aldehyde group provides a site for derivatization to create more complex host molecules or self-assembling systems. researchgate.netthno.orgbeilstein-journals.orgnih.govnih.gov For example, the formation of macrocycles incorporating the quinoxaline framework has been explored, highlighting the potential of quinoxaline-based building blocks in constructing intricate supramolecular assemblies. researchgate.netresearchgate.netcam.ac.uknih.gov
Applications in Materials Science
The unique electronic properties of the quinoxaline ring system, coupled with the synthetic versatility of the aldehyde group, position this compound as a valuable component in the design of advanced materials.
Electron-Withdrawing Units in Conjugated Systems
The quinoxaline moiety is known to be electron-deficient, making it an effective electron-withdrawing unit when incorporated into conjugated systems. researchgate.net This property is crucial in the design of donor-acceptor (D-A) type conjugated polymers, which are central to the field of organic electronics. By strategically placing the this compound unit within a polymer chain, it is possible to tune the electronic energy levels (HOMO and LUMO) of the material, thereby influencing its charge transport and optical properties. researchgate.net
Table 1: Examples of Quinoxaline-Based Polymers and their Properties
| Polymer | Donor Unit | Acceptor Unit | Application |
| PFTQT | 9,9-dihexyl-9H-fluorene | 2,3-dimethyl-5,8-dithiophen-2-yl-quinoxaline | Organic Photovoltaics |
| PPTTQT | 10-hexyl-10H-phenothiazine | 2,3-dimethyl-5,8-dithiophen-2-yl-quinoxaline | Organic Photovoltaics |
This table is illustrative and based on polymers with similar quinoxaline units, as specific data for polymers derived from this compound is limited.
Components in Optoelectronic Devices
The tailored electronic properties of materials derived from this compound make them promising candidates for various optoelectronic devices. The incorporation of quinoxaline-based units into conjugated polymers has been shown to be beneficial for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.gov The electron-accepting nature of the quinoxaline core can facilitate charge separation in OSCs and improve electron injection or transport in OLEDs. The aldehyde group allows for the facile integration of this functional unit into the desired material architecture.
Utilization in Analytical Chemistry
The reactive aldehyde group of this compound opens up avenues for its use in analytical chemistry, particularly in the development of chemosensors. The condensation of the aldehyde with various amino-functionalized molecules can lead to the formation of Schiff bases, which often exhibit changes in their optical properties (color or fluorescence) upon binding to specific analytes. tsijournals.comgsconlinepress.comnih.gov This principle can be applied to the design of selective and sensitive sensors for metal ions or other small molecules. mdpi.com While specific chemosensors based on this compound are not widely reported, the foundational chemistry for its application in this area is well-established for other aldehyde-containing heterocyclic compounds. nih.govnih.gov
Derivatization Reagent for Enhanced Detection
While direct experimental studies detailing the use of this compound as a derivatization reagent are not extensively reported in the reviewed literature, its chemical structure suggests a strong potential for such applications. The core principle involves the reaction of the aldehyde group with primary amines, hydrazines, or hydroxylamines to form Schiff bases, hydrazones, or oximes, respectively. The quinoxaline moiety can confer desirable properties, such as fluorescence or electrochemical activity, to the resulting derivatives, thereby enabling highly sensitive detection.
The inherent fluorescence of some quinoxaline derivatives makes them attractive for creating fluorescent labeling reagents. researchgate.net By reacting this compound with a non-fluorescent analyte containing a primary amine group, a fluorescent Schiff base can be formed, allowing for the sensitive quantification of the analyte using fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with fluorescence detection.
Table 1: Potential Derivatization Reactions of this compound
| Reactant Functional Group | Product | Potential Analytical Advantage |
| Primary Amine (R-NH₂) | Schiff Base (Imine) | Enhanced UV-Vis absorbance or fluorescence for HPLC detection. |
| Hydrazine (R-NHNH₂) | Hydrazone | Formation of stable derivatives for chromatographic separation and mass spectrometry analysis. |
| Hydroxylamine (R-ONH₂) | Oxime | Stable derivatives suitable for various analytical techniques. |
The enhanced electron-accepting nature of the quinoxaline ring system could also be exploited in the development of electrochemically active derivatives for sensitive detection by electrochemical methods. researchgate.net
Coordination Chemistry and Ligand Development
The field of coordination chemistry has seen a significant interest in ligands derived from quinoxaline structures due to their versatile coordination modes and the interesting electronic and photophysical properties of their metal complexes. ijfans.org this compound serves as an excellent precursor for the synthesis of novel ligands, particularly Schiff base ligands.
Schiff bases are formed through the condensation reaction of an aldehyde or ketone with a primary amine. The resulting imine (-C=N-) group is an excellent coordination site for metal ions. By reacting this compound with various primary amines, a wide array of bidentate, tridentate, or polydentate ligands can be synthesized. The nitrogen atoms of the quinoxaline ring and the imine group, along with other donor atoms from the amine precursor, can chelate to a central metal ion, forming stable metal complexes. ijfans.orgresearchgate.net
The properties of the resulting metal complexes, such as their geometry, stability, and catalytic or biological activity, can be fine-tuned by varying the substituent on the primary amine and the choice of the metal ion. For instance, Schiff bases derived from quinoxaline-2-carboxaldehyde have been shown to form complexes with various transition metals, exhibiting geometries ranging from tetrahedral to octahedral. ijfans.orgresearchgate.net These complexes have demonstrated potential applications in catalysis. ijfans.org
Table 2: Potential Metal Complexes with Ligands Derived from this compound
| Amine Precursor for Schiff Base | Potential Ligand Type | Expected Coordination Geometry with Transition Metals (e.g., Cu(II), Ni(II), Co(II)) |
| Aniline | Bidentate (N,N) | Tetrahedral, Square Planar |
| 2-Aminoethanol | Tridentate (N,N,O) | Square Pyramidal, Octahedral |
| Ethylenediamine (2:1 stoichiometry) | Tetradentate (N,N,N,N) | Square Planar, Octahedral |
The presence of the dimethyl groups at the 2 and 3 positions of the quinoxaline ring can influence the steric and electronic properties of the resulting ligands and their metal complexes, potentially leading to novel catalytic activities or material properties.
Future Research Directions and Unexplored Avenues for 2,3 Dimethylquinoxaline 5 Carbaldehyde
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. While effective, these methods can sometimes rely on harsh reaction conditions or hazardous reagents. The future of synthesizing 2,3-Dimethylquinoxaline-5-carbaldehyde and its analogues lies in the development of greener and more sustainable methodologies.
Recent advancements in organic synthesis have highlighted several promising avenues. uni-konstanz.de These include the use of eco-friendly solvents, such as water or bio-based solvents, and the development of catalytic systems that are reusable and operate under milder conditions. uni-konstanz.de For instance, the application of solid acid catalysts or metal-organic frameworks (MOFs) could offer high efficiency and selectivity while minimizing waste. Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of quinoxaline derivatives with improved safety and control over reaction parameters.
A key strategy for the synthesis of this compound is the oxidation of the corresponding 5-methyl derivative. Research into more sustainable oxidizing agents to replace traditional heavy metal-based oxidants is a critical area of future investigation. Enzymatic or chemoenzymatic approaches could provide highly selective and environmentally benign alternatives.
Table 1: Comparison of Traditional and Potential Sustainable Synthetic Approaches
| Feature | Traditional Methods | Sustainable Methods |
| Solvents | Often organic solvents (e.g., acetic acid, ethanol) | Water, supercritical CO2, ionic liquids, solvent-free |
| Catalysts | Mineral acids, transition metals | Solid acids, enzymes, nanocatalysts, MOFs |
| Reaction Conditions | Often elevated temperatures and pressures | Milder temperatures and pressures, microwave or ultrasound irradiation |
| Waste Generation | Can generate significant chemical waste | Reduced waste, potential for catalyst recycling |
| Atom Economy | Variable | Generally higher |
Exploration of Underutilized Reactivity Modes
The aldehyde functional group at the 5-position of the 2,3-dimethylquinoxaline (B146804) core is a versatile handle for a wide array of chemical transformations. While standard aldehyde reactions are applicable, future research should focus on exploring less conventional reactivity patterns to access novel molecular architectures.
The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, offers a straightforward method to introduce new carbon-carbon bonds and extend the conjugation of the quinoxaline system. ijcps.org Similarly, the Wittig reaction provides a powerful tool for the conversion of the aldehyde into a variety of alkene derivatives, which can serve as building blocks for more complex molecules. wikipedia.orgorganic-chemistry.orgthermofisher.commasterorganicchemistry.com
Beyond these well-established reactions, there is significant potential in exploring multicomponent reactions (MCRs) involving this compound. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom and step economy. The development of novel MCRs utilizing this quinoxaline derivative could lead to the rapid generation of diverse chemical libraries for various applications.
Furthermore, the strategic placement of the aldehyde group on the quinoxaline ring may influence the reactivity of the heterocyclic core itself. Investigations into how the electron-withdrawing nature of the formyl group affects the aromatic system and the potential for novel cyclization or functionalization reactions are warranted.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the properties and reactivity of molecules. researchgate.netresearchgate.netdoaj.orgresearchgate.netajchem-a.com Future research on this compound will greatly benefit from the application of advanced computational modeling.
DFT calculations can provide valuable insights into the electronic structure of the molecule, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. researchgate.netresearchgate.netdoaj.org These parameters are crucial for predicting the molecule's photophysical properties, such as its absorption and emission spectra, which are essential for applications in optoelectronics.
Moreover, computational models can be employed to predict the reactivity of this compound in various chemical reactions. By simulating reaction pathways and calculating activation energies, researchers can identify the most favorable conditions for a desired transformation and even predict the formation of unexpected products. This predictive power can significantly accelerate the discovery of new reactions and the optimization of existing synthetic routes.
Table 2: Predicted Electronic Properties of Substituted Quinoxaline Aldehydes (Illustrative DFT Data)
| Substituent at C6 | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -H | -6.25 | -2.85 | 3.40 |
| -OCH3 | -5.98 | -2.70 | 3.28 |
| -NO2 | -6.80 | -3.50 | 3.30 |
Note: The data in this table is illustrative and based on general trends observed in DFT studies of substituted aromatic aldehydes. Actual values for specific molecules would require dedicated calculations.
Integration into Emerging Functional Materials
The unique electronic properties of the quinoxaline core, combined with the synthetic versatility of the aldehyde group, make this compound an attractive building block for the development of novel functional materials.
In the field of organic electronics, quinoxaline derivatives have shown promise as components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the quinoxaline ring makes it suitable for use as an electron-transporting or accepting material. The aldehyde group of this compound can be readily converted into a variety of conjugated systems through reactions like the Knoevenagel condensation or Wittig reaction, allowing for the fine-tuning of the material's electronic and optical properties. nih.govrsc.orgresearchgate.net The synthesis of conjugated polymers incorporating this quinoxaline derivative could lead to new materials with enhanced charge transport and photovoltaic performance. nih.govrsc.orgresearchgate.net
Furthermore, the quinoxaline scaffold is known to exhibit interesting photophysical properties, including fluorescence. By modifying the structure of this compound, it may be possible to develop novel fluorescent sensors for the detection of specific analytes. The aldehyde group can serve as a reactive site for the attachment of recognition units that bind to the target analyte, leading to a change in the fluorescence properties of the molecule.
The development of dye-sensitized solar cells (DSSCs) is another area where this compound could find application. case.eduresearchgate.netdocumentsdelivered.comresearchgate.netrsc.org The quinoxaline moiety can act as an effective electron acceptor in D-π-A (donor-pi-acceptor) dyes, and the aldehyde group provides a convenient point of attachment for anchoring the dye to the semiconductor surface.
Q & A
Q. What are the recommended safety protocols for handling 2,3-Dimethylquinoxaline-5-carbaldehyde in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and flame-retardant lab coats to avoid skin/eye contact. Gloves must comply with EN 374 standards for chemical resistance .
- Ventilation: Conduct experiments in fume hoods to minimize inhalation risks and aerosol formation .
- Emergency Measures: In case of skin contact, immediately remove contaminated clothing and wash with soap/water. For eye exposure, rinse for ≥15 minutes and seek medical attention .
- Waste Disposal: Segregate waste and use certified biohazard disposal services to prevent environmental contamination .
Q. How can researchers synthesize this compound with high purity?
Methodological Answer:
- Precursor Selection: Start with quinoxaline derivatives (e.g., 2,3-dimethylquinoxaline) and employ Vilsmeier-Haack formylation using POCl₃ and DMF under anhydrous conditions.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate the aldehyde .
- Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards.
Advanced Research Questions
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be resolved?
Methodological Answer:
- Primary Techniques:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and 2D COSY/HSQC to resolve overlapping signals from methyl and aldehyde groups.
- FT-IR: Confirm the aldehyde stretch (~1700 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹).
- Addressing Contradictions: If spectral data conflicts with expected structures (e.g., unexpected carbonyl shifts), cross-validate with high-resolution mass spectrometry (HRMS) or single-crystal XRD. For ambiguous NMR results, use deuteration experiments or variable-temperature NMR .
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
Methodological Answer:
Q. What strategies optimize the stability of this compound during long-term storage?
Methodological Answer:
- Storage Conditions: Store in amber vials at –20°C under argon to prevent oxidation. Add stabilizers like BHT (0.1% w/w) for free-radical inhibition.
- Decomposition Monitoring: Periodically analyze via TLC and GC-MS to detect breakdown products (e.g., quinoxaline derivatives or carboxylic acids). If decomposition exceeds 5%, repurify via flash chromatography .
Q. How can researchers design experiments to probe the reactivity of the aldehyde group in this compound?
Methodological Answer:
- Reactivity Screening: Test nucleophilic additions (e.g., Grignard reagents) under varying conditions (polar vs. non-polar solvents, catalytic acid/base).
- Kinetic Studies: Use UV-Vis spectroscopy to track aldehyde consumption at λ = 280 nm. For slow reactions, employ in-situ IR to monitor carbonyl loss.
- Computational Support: Perform DFT calculations (e.g., Gaussian 16) to predict electrophilicity at the aldehyde carbon and compare with experimental results .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between theoretical and experimental data for this compound?
Methodological Answer:
- Root-Cause Analysis:
- If computational models (e.g., DFT) conflict with XRD bond lengths, re-optimize the basis set (e.g., B3LYP/6-311+G(d,p)) and include solvent effects.
- For inconsistent spectroscopic data, verify sample purity and consider matrix effects (e.g., solvent polarity in UV-Vis).
- Collaborative Validation: Cross-check results with independent labs using standardized protocols (e.g., ICH guidelines for HPLC) .
Q. What methodologies are recommended for studying the ecological impact of this compound?
Methodological Answer:
- Toxicity Assays: Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) to assess EC₅₀ values.
- Degradation Studies: Perform photolysis under UV light (λ = 254 nm) and analyze breakdown products via LC-MS/MS. For soil mobility, conduct column leaching experiments with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
